co-Codaprin
Overview
Description
co-Codaprin is a combination medication that includes two active ingredients: acetylsalicylic acid (commonly known as aspirin) and codeine phosphate. Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) that helps reduce pain, fever, and inflammation. Codeine is an opioid analgesic that works by altering the way the brain and nervous system respond to pain. This combination is often used to treat moderate to severe pain when other pain relievers are not effective .
Synthetic Routes and Reaction Conditions:
Aspirin: The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride in the presence of a strong acid catalyst like sulfuric acid.
Codeine: Codeine is derived from the opium poppy plant, Papaver somniferum.
Industrial Production Methods:
Types of Reactions:
Aspirin: Undergoes hydrolysis in the presence of water, breaking down into salicylic acid and acetic acid.
Codeine: Undergoes oxidation to form codeine N-oxide and reduction to form dihydrocodeine.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
co-Codaprin has a wide range of applications in scientific research:
Mechanism of Action
Aspirin: Inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are responsible for pain, fever, and inflammation. By inhibiting COX, aspirin reduces these symptoms .
Codeine: Binds to opioid receptors in the brain and spinal cord, altering the perception of pain and emotional response to pain. It is metabolized into morphine, which enhances its analgesic effects .
Comparison with Similar Compounds
Acetaminophen-codeine: Similar in its use for pain relief but differs in its mechanism of action as acetaminophen is not an NSAID.
Ibuprofen-codeine: Another combination used for pain relief, but ibuprofen is a different NSAID with its own set of side effects and interactions.
Uniqueness:
- co-Codaprin is unique in its combination of an NSAID with an opioid, providing both anti-inflammatory and strong analgesic effects. This makes it particularly effective for treating pain associated with inflammation .
Properties
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C9H8O4/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-6,11-13,17,20H,7-9H2,1-2H3;2-5H,1H3,(H,11,12)/t11-,12+,13-,17-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESHVCAYLZYGOX-FFHNEAJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893917 | |
Record name | Aspirin mixture with Codeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130320-48-8 | |
Record name | Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α,6α)-, mixt. with 2-(acetyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130320-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspirin mixture with Codeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130320488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspirin mixture with Codeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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